molecular formula C14H8Cl2O3 B8307368 4-(3,4-Dichlorobenzoyl)benzoic acid

4-(3,4-Dichlorobenzoyl)benzoic acid

Cat. No.: B8307368
M. Wt: 295.1 g/mol
InChI Key: VGKDIWWUOQYGSZ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzoyl)benzoic acid is a synthetic aromatic compound featuring a benzoic acid backbone substituted at the para position with a 3,4-dichlorobenzoyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The electron-withdrawing chlorine atoms enhance the acidity of the carboxylic acid group (pKa ~2–3) compared to unsubstituted benzoic acid (pKa ~4.2) . Its synthesis often involves coupling reactions between substituted benzoyl chlorides and benzoic acid derivatives, with reported yields exceeding 80% under optimized conditions .

Properties

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

4-(3,4-dichlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H8Cl2O3/c15-11-6-5-10(7-12(11)16)13(17)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)

InChI Key

VGKDIWWUOQYGSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have demonstrated that derivatives of 4-(3,4-Dichlorobenzoyl)benzoic acid exhibit notable antimicrobial activity. For instance, hydrazone derivatives synthesized from this compound have shown significant efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis . The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

Anti-inflammatory and Anticancer Activities
In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory and anticancer activities. Some derivatives have demonstrated promising results in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. This makes them potential candidates for further development as therapeutic agents in oncology .

Therapeutic Applications

Anesthetic Properties
The compound has been explored for its anesthetic properties as well. Certain esters derived from 3,4-dichlorobenzoic acid have been reported to possess analgesic effects with lower toxicity compared to traditional anesthetics like procaine. These esters can be used for intravenous administration to relieve pain associated with severe injuries or cancer .

Potential Use in Drug Formulations
The unique chemical structure of this compound allows it to serve as a building block in the synthesis of more complex pharmaceutical compounds. Its derivatives can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various hydrazone derivatives of this compound revealed that some compounds exhibited significant inhibition zones against Gram-positive bacteria. The results indicated that modifications to the side chains could enhance antimicrobial potency .
  • Cancer Cell Line Testing
    In vitro testing on cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis effectively. The study highlighted the importance of substituent groups on the benzene rings in modulating biological activity .

Summary Table of Applications

Application TypeDescriptionExample Findings
AntimicrobialEffective against E. coli and B. subtilisSignificant inhibition zones observed
Anti-inflammatoryPotential use as an anti-inflammatory agentInhibition of inflammatory markers
AnestheticLower toxicity compared to traditional anestheticsEffective pain relief
Cancer TreatmentInduces apoptosis in cancer cellsPromising results in cell line tests

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic Acid (Compound 14): Structure: Incorporates a bromine atom at the para position and an amide-linked 3,4-dichlorobenzoyl group at the ortho position. This compound exhibited antitubercular activity but with a lower synthesis yield (23%) compared to the target compound .
  • 2-(3,4-Dichlorobenzylthio)benzoic Acid :

    • Structure : Features a thioether-linked 3,4-dichlorobenzyl group instead of a benzoyl moiety.
    • Properties : The sulfur atom enhances lipophilicity (logP ~3.5) and may participate in redox reactions. This compound is explored as a protease inhibitor due to its ability to form disulfide bonds .
    • Key Difference : The thioether linkage reduces electron-withdrawing effects, resulting in a weaker carboxylic acid (pKa ~4.5) compared to the target compound .

Functional Group Modifications

  • 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic Acid: Structure: Contains a 3,5-dichlorobenzamido group and an additional hydroxyl group at the ortho position. This compound is used in chelating resin formulations .
  • 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid (TK30): Structure: Replaces the benzene ring of benzoic acid with a pyrrole heterocycle. Properties: The pyrrole ring enhances π-π stacking interactions and confers selectivity for GluN3-containing NMDA receptors. TK30 acts as a non-competitive antagonist with an IC50 of 12 μM . Key Difference: The heterocyclic core increases metabolic stability but reduces acidity (pKa ~3.8) due to decreased electron withdrawal .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Procedure :

  • 3,4-Dichlorobenzoic acid (10 mmol) is refluxed with excess thionyl chloride (SOCl₂, 20 mmol) and catalytic DMF (0.1 eq) in anhydrous dichloromethane (DCM) for 4–6 hours.

  • Post-reaction, excess SOCl₂ is removed via distillation, yielding 3,4-dichlorobenzoyl chloride as a pale-yellow liquid.

Data :

ParameterValue
Yield92–96%
Purity (GC)≥98%
Reaction Temperature70–80°C

Oxalyl Chloride Method

Procedure :

  • 3,4-Dichlorobenzoic acid is treated with oxalyl chloride (2 eq) in DCM at 0°C for 1 hour, followed by stirring at room temperature for 3 hours.

  • Solvent evaporation yields the acyl chloride.

Data :

ParameterValue
Yield88–94%
CatalystDMF (0.05 eq)

Friedel-Crafts Acylation of Methyl Benzoate

The benzoyl group is introduced via electrophilic aromatic substitution.

Reaction Conditions

Procedure :

  • Methyl benzoate (1 eq) is dissolved in DCM under N₂.

  • 3,4-Dichlorobenzoyl chloride (1.2 eq) and AlCl₃ (1.5 eq) are added sequentially at 0°C.

  • The mixture is stirred at 25°C for 12–24 hours.

Workup :

  • The reaction is quenched with ice-cold HCl (1M), and the organic layer is washed with NaHCO₃ and brine.

  • Methyl 4-(3,4-dichlorobenzoyl)benzoate is isolated via column chromatography (hexane/ethyl acetate).

Data :

ParameterValue
Yield68–75%
Catalyst Loading1.5 eq AlCl₃
SolventDichloromethane

Hydrolysis of Methyl Ester to Carboxylic Acid

The final step involves saponification of the ester.

Alkaline Hydrolysis

Procedure :

  • Methyl 4-(3,4-dichlorobenzoyl)benzoate (1 eq) is refluxed with NaOH (2 eq) in methanol/water (3:1) for 6 hours.

  • Acidification with HCl (6M) precipitates the product, which is filtered and recrystallized from ethanol.

Data :

ParameterValue
Yield85–90%
Purity (HPLC)≥97%

Alternative Methods and Comparative Analysis

Ullmann Coupling and Limitations

Ullmann-type couplings require pre-functionalized substrates (e.g., iodobenzoic acid) and suffer from low yields (≤50%) in ketone-forming reactions.

Optimized Protocol Summary

The most efficient pathway combines Friedel-Crafts acylation and hydrolysis:

  • 3,4-Dichlorobenzoyl Chloride Synthesis :

    • Reagents : 3,4-Dichlorobenzoic acid, SOCl₂, DMF.

    • Yield : 94%.

  • Friedel-Crafts Acylation :

    • Catalyst : AlCl₃.

    • Solvent : DCM.

    • Yield : 72%.

  • Ester Hydrolysis :

    • Base : NaOH.

    • Yield : 87%.

Total Yield : 58–62% (over three steps).

Q & A

Q. How do researchers address low yields in large-scale syntheses of halogenated benzoic acids?

  • Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Implement flow chemistry for controlled mixing and temperature. Alternatively, use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours) and improve yields .

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